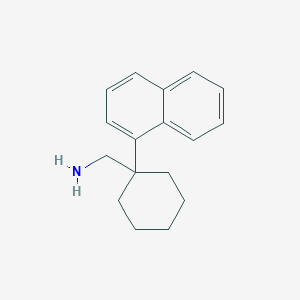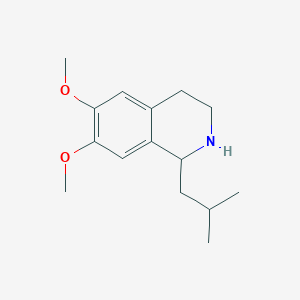
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide, also known as ACPD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACPD is a hydrazide-hydrazone derivative and has been synthesized through various methods.
作用机制
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide binds to metabotropic glutamate receptors, specifically mGluR1 and mGluR5, which are G protein-coupled receptors. This binding leads to the activation of intracellular signaling pathways, resulting in the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has been shown to modulate synaptic transmission and plasticity, which can have effects on learning and memory. (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has also been studied for its potential anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
One advantage of using (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in lab experiments is its ability to selectively activate metabotropic glutamate receptors. However, one limitation is that (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide can also bind to other receptors, leading to potential off-target effects.
未来方向
1. Further studies on the potential therapeutic applications of (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Investigation of the anti-inflammatory and anti-cancer properties of (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in preclinical models.
3. Development of more selective agonists for metabotropic glutamate receptors.
4. Exploration of the potential use of (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in combination with other drugs for synergistic effects in the treatment of various diseases.
5. Investigation of the potential role of (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in modulating synaptic plasticity in the context of addiction and substance abuse.
In conclusion, (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to activate metabotropic glutamate receptors has made it a subject of interest in neuroscience, as well as in the fields of anti-inflammation and anti-cancer research. Further studies on (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide and its potential applications are needed to fully understand its effects and potential as a therapeutic agent.
合成方法
One method of synthesizing (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide is through the reaction of 4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)benzaldehyde with hydrazine hydrate in the presence of sodium acetate.
科学研究应用
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has been studied for its potential therapeutic applications in various fields of research. In neuroscience, (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has been shown to activate metabotropic glutamate receptors, which can modulate synaptic transmission and plasticity. (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has also been studied for its potential anti-inflammatory and anti-cancer properties.
属性
产品名称 |
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide |
|---|---|
分子式 |
C20H24N4O6 |
分子量 |
416.4 g/mol |
IUPAC 名称 |
N-[4-[3-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H24N4O6/c1-13(25)23-15-4-6-17(7-5-15)29-11-16(26)12-30-18-8-3-14(9-19(18)28-2)10-22-24-20(21)27/h3-10,16,26H,11-12H2,1-2H3,(H,23,25)(H3,21,24,27)/b22-10+ |
InChI 键 |
WJMZENSQSYPQAT-LSHDLFTRSA-N |
手性 SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(COC2=C(C=C(C=C2)/C=N/NC(=O)N)OC)O |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(COC2=C(C=C(C=C2)C=NNC(=O)N)OC)O |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(COC2=C(C=C(C=C2)C=NNC(=O)N)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)
![N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)

![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)



![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)

